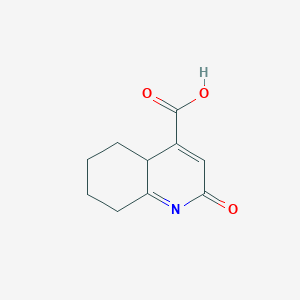
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a compound known for its ability to simulate biological phospholipid membranes. It is primarily used in the construction of liposomes, which are vesicles with concentric phospholipid bilayer membranes. These liposomes are crucial in drug delivery systems, particularly in the fields of anti-cancer and anti-infection treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate involves the esterification of 2-hexyldecanoic acid with 6-(3-hydroxypropylamino)hexanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms substituted amines or esters.
Scientific Research Applications
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and amination reactions.
Biology: Plays a role in the formation of liposomes for drug delivery, enhancing the delivery of water-soluble and lipophilic drugs.
Medicine: Utilized in the development of drug delivery systems for anti-cancer and anti-infection therapies.
Industry: Employed in the production of advanced materials and nanotechnology applications
Mechanism of Action
The compound exerts its effects by integrating into biological membranes, forming liposomes that can encapsulate drugs. These liposomes enhance the delivery of drugs by improving cellular uptake and reducing rapid loss in the body. The ester bond adjacent to the amine nitrogen improves the clearance of the lipid in the liver, making it an effective component in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
2-Hexyldecanoic acid: A carboxylic acid used in similar applications but lacks the amino and hydroxyl functionalities.
6-(3-Hydroxypropylamino)hexanol: A precursor in the synthesis of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, used in various chemical reactions.
Uniqueness
This compound is unique due to its ability to form liposomes, which are essential for drug delivery systems. Its structure allows for the encapsulation of both water-soluble and lipophilic drugs, making it versatile in various therapeutic applications .
Properties
Molecular Formula |
C25H51NO3 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3 |
InChI Key |
RUHHSOOQETTWQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



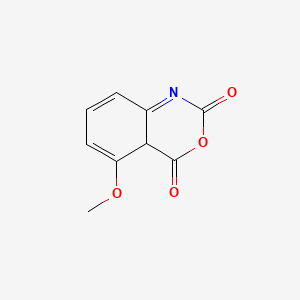
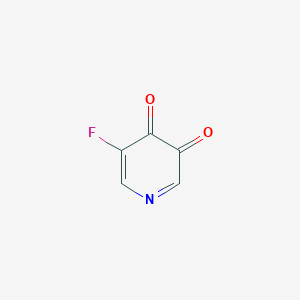
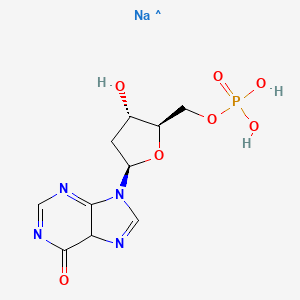
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
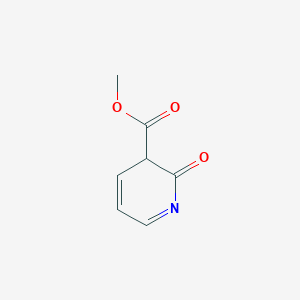

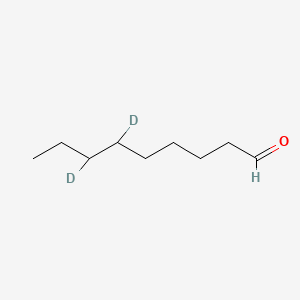
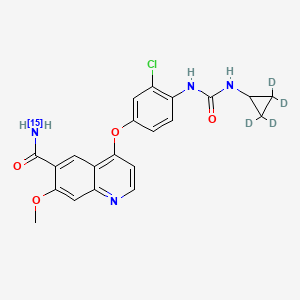
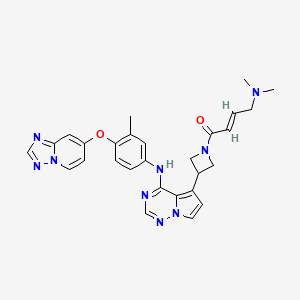
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
